1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde
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Overview
Description
1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a pyridinyl group and a methoxy group
Preparation Methods
The synthesis of 1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-3-pyridinecarboxaldehyde and pyrrole.
Condensation Reaction: The pyrrole is reacted with 6-methoxy-3-pyridinecarboxaldehyde under acidic or basic conditions to form the desired product. Common reagents used in this step include acids like hydrochloric acid or bases like sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, solvent selection, and temperature control.
Chemical Reactions Analysis
1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules. Its functional groups provide multiple sites for chemical reactions.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and pyridinyl groups can interact with the active sites of these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
1-(6-Methoxy-3-pyridinyl)piperazine: This compound also features a methoxy-pyridinyl group but has a piperazine ring instead of a pyrrole ring. It is used in different applications, including as a pharmaceutical intermediate.
1-(6-Methoxy-3-pyridinyl)cyclohexanol: This compound has a cyclohexanol ring and is used in different chemical reactions and applications.
1-(6-Methoxy-3-pyridinyl)-3-phenylthiourea: This compound includes a thiourea group and is used in various chemical and biological studies.
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-4-9(7-12-11)13-6-2-3-10(13)8-14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVLNJMGADLQRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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